Inhibidor de Caspasa-3 III

Descripción general

Descripción

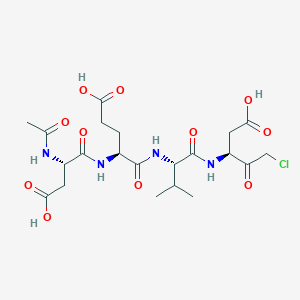

Ac-DEVD-CMK es un inhibidor basado en péptidos que se dirige irreversiblemente a la caspasa-3 y caspasas relacionadas. Desempeña un papel crucial en la regulación de la apoptosis (muerte celular programada) al inhibir estas enzimas. El nombre completo del compuesto es N-Acetil-Asp-Glu-Val-Asp-clorometilcetona.

Aplicaciones Científicas De Investigación

Ac-DEVD-CMK encuentra aplicaciones en varios campos:

Investigación del Cáncer: Bloquea parcialmente la apoptosis en las células del linfoma.

Neurociencia: Inhibe la activación de la caspasa-3 inducida por SIN-1 en las neuronas.

Mecanismo De Acción

Ac-DEVD-CMK inhibe las caspasas mediante la unión covalente a sus sitios activos. Esto evita la señalización apoptótica aguas abajo y la muerte celular. Los objetivos moleculares del compuesto son las caspasas involucradas en las vías apoptóticas.

Análisis Bioquímico

Biochemical Properties

Ac-DEVD-CMK is a peptide-based inhibitor that specifically targets caspase-3 . It also inhibits other caspases including caspase-6, -7, -8, and -10 . The compound binds directly to the catalytic domains of these enzymes, thereby inhibiting their activity . The nature of these interactions is irreversible, making Ac-DEVD-CMK a potent inhibitor of these caspases .

Cellular Effects

Ac-DEVD-CMK has been shown to have significant effects on various types of cells and cellular processes. For instance, it partially blocks apoptosis in lymphoma cells and inhibits the activation of caspase-3 induced by SIN-1 in neurons . It also interferes with proinsulin conversion in preconditioned islets, reducing their potency to cure diabetic mice .

Molecular Mechanism

The molecular mechanism of Ac-DEVD-CMK involves its binding to the catalytic domains of caspase-3 and other caspases, thereby inhibiting their activity . This inhibition prevents the downstream activation of PARP and GSDME, protecting cells from both apoptotic and pyroptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, Ac-DEVD-CMK has been shown to block neurotoxicity at 24 hours after 1 hour of SIN-1 exposure . It also protected against neurotoxicity at 24 hours after 90 minutes of zinc exposure .

Dosage Effects in Animal Models

In animal models, Ac-DEVD-CMK has been shown to significantly alleviate liver injury in a mouse model of bile duct ligation, which mimics intrahepatic cholestasis-related acute hepatic failure .

Transport and Distribution

It is known that Ac-DEVD-CMK is a cell-permeable compound , suggesting that it can freely diffuse across cell membranes.

Subcellular Localization

Given that it targets caspases, which are typically located in the cytoplasm, it is likely that Ac-DEVD-CMK also localizes to the cytoplasm where it can exert its inhibitory effects .

Métodos De Preparación

Rutas de Síntesis:

Ac-DEVD-CMK se puede sintetizar utilizando la síntesis de péptidos en fase sólida (SPPS). Los siguientes pasos describen el proceso:

Activación de la Resina: El aminoácido N-terminal (N-Acetil-Asp) se une a una resina de soporte sólido.

Reacciones de Acoplamiento: Agregue secuencialmente los aminoácidos restantes (Glu, Val, Asp) utilizando reactivos de acoplamiento apropiados (por ejemplo, HBTU, HOBt).

Desprotección y Escisión: Elimine los grupos protectores (acetilo y t-butoxicarbonilo) y escinde el péptido de la resina.

Clorometilación: Reaccione el péptido con clorometilcetona (CMK) para formar Ac-DEVD-CMK.

Producción Industrial:

Si bien Ac-DEVD-CMK se utiliza principalmente para fines de investigación, no se produce a escala industrial debido a su aplicación especializada.

Análisis De Reacciones Químicas

Ac-DEVD-CMK interactúa con las caspasas, específicamente la caspasa-3, -6, -7, -8 y -10. Estas enzimas desempeñan funciones esenciales en la apoptosis. Las reacciones comunes incluyen:

Inhibición: Ac-DEVD-CMK se une irreversiblemente al sitio activo de las caspasas, evitando su activación.

Mimetismo del Sustrato: La estructura peptídica imita el sustrato natural de las caspasas, lo que le permite inhibir competitivamente su actividad.

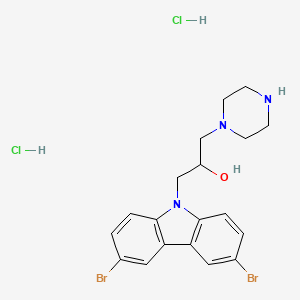

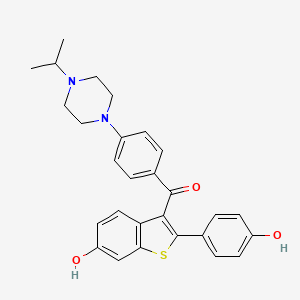

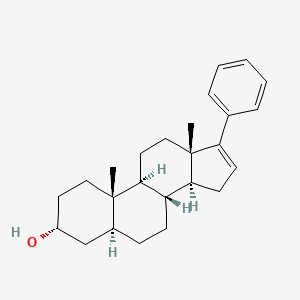

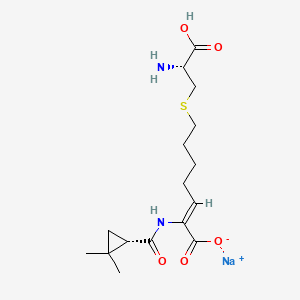

Comparación Con Compuestos Similares

Ac-DEVD-CMK pertenece a una clase de inhibidores de caspasas. Otros compuestos relacionados incluyen:

Ac-DEVD-CHO: Otro inhibidor de la caspasa-3 con funcionalidad similar.

IDB (3,20-dibenzoato): Induce la apoptosis y puede ser inhibido por Ac-DEVD-CMK.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31ClN4O11/c1-9(2)18(21(37)25-12(6-16(31)32)14(28)8-22)26-19(35)11(4-5-15(29)30)24-20(36)13(7-17(33)34)23-10(3)27/h9,11-13,18H,4-8H2,1-3H3,(H,23,27)(H,24,36)(H,25,37)(H,26,35)(H,29,30)(H,31,32)(H,33,34)/t11-,12-,13-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNOUPFYBMVFLD-RSLFNQERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31ClN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Ac-DEVD-CMK (N-acetyl-Asp-Glu-Val-Asp-chloromethyl ketone) acts as a potent and irreversible inhibitor of caspase-3. It mimics the natural substrate of caspase-3 and binds irreversibly to the active site of the enzyme, preventing further enzymatic activity. [, , , ]

A: Apoptosis, or programmed cell death, involves a cascade of events, with caspases playing a central role. Ac-DEVD-CMK, by inhibiting caspase-3, disrupts this pathway, effectively preventing the execution phase of apoptosis in various cell types and disease models. [, , , , , , , , , , ]

A: The molecular formula for Ac-DEVD-CMK is C23H34ClN5O11, and its molecular weight is 591.98 g/mol. []

A: The Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence is crucial for the inhibitory activity of Ac-DEVD-CMK. Modifications to this sequence can significantly impact its potency and selectivity for caspase-3. [, , , ]

A: While Ac-DEVD-CMK is a potent caspase-3 inhibitor, cells may develop resistance through various mechanisms. These could include upregulation of alternative apoptotic pathways, mutations in the caspase-3 gene, or decreased cellular uptake of the inhibitor. [, , ]

A: Yes, Ac-DEVD-CMK has demonstrably reduced apoptosis in various in vitro models, including primary cultures of rat hippocampal neurons subjected to hypoxia/reoxygenation, [] Balb/c mouse models of pemphigus, [, , ] and human cholangiocarcinoma cell lines treated with TNF-alpha and triptolide. []

A: Detailed toxicological data on Ac-DEVD-CMK is not available in the provided research. As with any research compound, careful consideration should be given to potential toxicity and safety concerns. []

A: Ac-DEVD-CMK demonstrates greater selectivity for caspase-3 compared to broader-spectrum caspase inhibitors like z-VAD-fmk and Bok-D-fmk. [, ]

A: Computational chemistry techniques like molecular modeling and simulations can be used to study the interaction of Ac-DEVD-CMK with caspase-3 at a molecular level, aiding in the design of potentially more potent and selective inhibitors. []

A: Various analytical techniques like Western blotting, immunohistochemistry, in situ hybridization, and enzymatic assays have been used to assess caspase-3 activity, expression levels, and the effects of Ac-DEVD-CMK in various studies. [, , , ]

ANone: Future research could focus on:

- Improving delivery and targeting of Ac-DEVD-CMK to specific cells or tissues. []

- Identifying reliable biomarkers to predict the efficacy of Ac-DEVD-CMK in different disease models. []

- Investigating its potential in combination therapies, particularly with other anticancer agents. []

- Exploring alternative delivery systems and formulation strategies to enhance its stability and bioavailability. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)

![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![N-(Piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)